5-ethyl-4-propyl-4H-1,2,4-triazole-3-thiol
Overview
Description
5-Ethyl-4-propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the 1,2,4-triazole family. This compound is characterized by a five-membered ring containing three nitrogen atoms and a thiol group. The presence of the thiol group imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications .
Mechanism of Action
Target of Action
It is known that 1h-1,2,4-triazole-3-thiol, a related compound, has been used in studies to design probes for fast and accurate detection of dna markers
Mode of Action
1h-1,2,4-triazole-3-thiol, a similar compound, is known to form novel luminescent polymers with cadmium (ii) salts . This suggests that the compound may interact with its targets through the formation of complexes, leading to changes in their function or activity.
Biochemical Pathways
Triazole derivatives have been found to have a significant effect on various biological processes, including antimicrobial, sedative, anticonvulsant, anticancer, anti-inflammatory, diuretic, antibacterial, hypoglycemic, antitubercular and antifungal activities
Pharmacokinetics
The compound has a molecular weight of 17126 , which suggests that it may have good bioavailability due to its relatively small size
Result of Action
Given the wide range of biological activities associated with triazole derivatives , it is likely that the compound has diverse effects at the molecular and cellular level
Biochemical Analysis
Biochemical Properties
5-Ethyl-4-propyl-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions, particularly in the formation of luminescent polymers with cadmium (II) salts . It exhibits tautomerism in solution, which allows it to interact with a variety of enzymes, proteins, and other biomolecules. The compound undergoes regioselective S-alkylation to form a series of S-substituted derivatives . These interactions are crucial for its application in proteomics research and the design of surface-enhanced Raman scattering-based probes for DNA marker detection .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form luminescent polymers with cadmium (II) salts suggests its potential impact on cellular processes that involve metal ions . Additionally, its interactions with DNA markers indicate a role in gene expression regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand, forming complexes with metal ions such as cadmium (II), which can lead to enzyme inhibition or activation . The compound’s ability to undergo S-alkylation further enhances its interaction with various biomolecules, potentially altering gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it forms stable luminescent polymers with cadmium (II) salts, which can persist over extended periods . The compound’s stability may vary depending on the experimental conditions and the presence of other reactive species .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and gene expression. At high doses, it may cause toxic or adverse effects, particularly due to its interactions with metal ions such as cadmium (II) . Threshold effects and toxicity levels need to be carefully evaluated in animal studies to determine the safe and effective dosage range .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. The compound’s ability to undergo S-alkylation suggests its involvement in metabolic processes that require sulfur-containing intermediates . Additionally, its interactions with metal ions may influence metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to form complexes with metal ions may also affect its transport and distribution patterns .
Subcellular Localization
The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . The compound’s interactions with metal ions and other biomolecules may further modulate its activity and function in different subcellular locations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-4-propyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate alkyl hydrazines with carbon disulfide, followed by cyclization. One common method includes the reaction of ethyl hydrazine and propyl hydrazine with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the corresponding dithiocarbazate. This intermediate is then cyclized under acidic conditions to yield the desired triazole-thiol compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-4-propyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding triazole-thiol derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or thioesters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as sodium hydroxide.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Triazole-thiol derivatives.
Substitution: Thioethers, thioesters.
Scientific Research Applications
5-Ethyl-4-propyl-4H-1,2,4-triazole-3-thiol has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized as a corrosion inhibitor for metals and alloys
Comparison with Similar Compounds
- 5- (4-Methylthio)benzyl-4H-1,2,4-triazole-3-thiol
- 3-Amino-5-heptyl-1,2,4-triazole
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
Comparison: 5-Ethyl-4-propyl-4H-1,2,4-triazole-3-thiol is unique due to its specific alkyl substitutions, which influence its chemical reactivity and biological activity. Compared to other triazole-thiol derivatives, it exhibits distinct properties in terms of solubility, stability, and interaction with metal surfaces .
Properties
IUPAC Name |
3-ethyl-4-propyl-1H-1,2,4-triazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S/c1-3-5-10-6(4-2)8-9-7(10)11/h3-5H2,1-2H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJENIRVSJZXHDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701205656 | |
Record name | 5-Ethyl-2,4-dihydro-4-propyl-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701205656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869941-85-5 | |
Record name | 5-Ethyl-2,4-dihydro-4-propyl-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869941-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethyl-2,4-dihydro-4-propyl-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701205656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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